molecular formula C7H6BrN B1341823 2-Bromo-4-vinylpyridine CAS No. 697300-78-0

2-Bromo-4-vinylpyridine

Cat. No. B1341823
M. Wt: 184.03 g/mol
InChI Key: OHAOVNXYYOWZJK-UHFFFAOYSA-N
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Description

2-Bromo-4-vinylpyridine is a chemical compound that is part of the broader class of pyridines, which are heterocyclic aromatic compounds with a single nitrogen atom in a six-membered ring structure. The presence of a bromine atom and a vinyl group on the pyridine ring makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex pyridine derivatives and polymers.

Synthesis Analysis

The synthesis of 2-Bromo-4-vinylpyridine derivatives can be achieved through various methods. One approach involves the Suzuki-Miyaura cross-coupling of bromopolypyridines with potassium vinyltrifluoroborate to afford vinyl-substituted polypyridyl ligands . Another method includes the use of 2-bromo-6-isocyanopyridine, which has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency . Additionally, the 'halogen dance' reaction of 2-bromopyridine with LDA and I2 has been utilized to synthesize 2-bromo-4-iodopyridine, which can be further converted to various 2,4-disubstituted pyridines .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-vinylpyridine and its derivatives can be complex. For instance, the crystal structure of 2-bromo-4-hydroxypyridine exhibits both the 4-hydroxypyridine and 4-pyridone tautomers, with hydrogen bonding and halogen bonds contributing to the stabilization of the structure . This structural versatility is indicative of the potential for 2-Bromo-4-vinylpyridine to form various tautomeric forms and engage in different types of intermolecular interactions.

Chemical Reactions Analysis

2-Bromo-4-vinylpyridine can undergo a range of chemical reactions. The addition of bromine to vinyl derivatives of pyridines has been studied, revealing that the structure and position of the vinyl group significantly influence the reaction outcome . The interaction of 4-vinylpyridine with molecular bromine can lead to the formation of brominated poly-4-vinylpyridine oligomers with an ionene structure . Furthermore, the self-condensation of 4-bromopyridine can produce a water-soluble, conjugated polymer, poly(4-bromopyridine), with a complex structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-vinylpyridine derivatives are influenced by the substituents on the pyridine ring. For example, membranes prepared from bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) and 4-vinylpyridine exhibit higher ion exchange capacity, lower water uptake, and better thermal stabilities than those prepared from pyridine . The spectral and magnetic properties of bromo transition metal complexes of aminopyridines have also been investigated, providing insights into the metal environment in these compounds .

Scientific Research Applications

Antibacterial Surfaces

2-Bromo-4-vinylpyridine derivatives have been utilized to create antibacterial surfaces. Specifically, poly(4-vinyl-N-alkylpyridinium bromide) has been covalently attached to glass surfaces to kill airborne bacteria upon contact. These surfaces have shown significant efficacy against various bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli, with up to 94% of bacteria killed upon contact. This application demonstrates the potential of 2-Bromo-4-vinylpyridine derivatives in creating hygienic surfaces in healthcare settings and other environments where sterility is crucial (Tiller, Liao, Lewis, & Klibanov, 2001).

Polymerization Processes

2-Bromo-4-vinylpyridine plays a role in polymerization processes, such as atom transfer radical dispersion polymerization. This has been exemplified in the polymerization of 4-vinylpyridine in ethanol/water mixtures, leading to the formation of stable micelles with functional cores. These micelles have potential applications in drug delivery systems and the creation of novel materials with specific properties (Wan & Pan, 2007).

Hemocompatibility Enhancements

The modification of poly(vinylpyridine) through copolymerization has been explored to enhance hemocompatibility, making it suitable for biomedical applications. By incorporating biocompatible polymers such as polyethyleneglycol methyl ether methacrylate (PEGMA) or hydroxyethyl methacrylate (HEMA) into the copolymers, the hemolytic potential of the resulting material is significantly reduced, indicating its potential in blood-contacting applications (Allison, Applegate, & Youngblood, 2007).

Catalysis

Poly(4-vinylpyridine)-supported ionic liquids with both Lewis and Brønsted acid sites have been synthesized, demonstrating high efficiency as heterogeneous catalytic systems. These catalysts are useful in various chemical syntheses, such as the production of biscoumarins through domino Knoevenagel-type condensation/Michael reactions. The versatility and reusability of these catalysts highlight their potential in sustainable and green chemistry applications (Boroujeni & Ghasemi, 2013).

Electrochemical Applications

Poly(4-vinylpyridine) and its complexes have been studied for their electrochemical properties, particularly in the context of battery technologies. For instance, polyvinylpyridinium hydrobromide perbromide-carbon paste electrodes have shown promising charge-discharge characteristics in aqueous Br− electrolytes, suggesting their potential use in secondary Zn/Br2 batteries. The ability of these materials to facilitate bromine charging/discharging at high efficiencies indicates their value in energy storage technologies (Mengoli, Salmaso, & Zecchin, 1990).

Future Directions

Polyvinylpyridine, which contains 2-Bromo-4-vinylpyridine, has been extensively applied in electrode organization for electrochemical applications . It has potential for use in electrical applications and drug delivery . Therefore, future research could focus on these applications.

properties

IUPAC Name

2-bromo-4-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAOVNXYYOWZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591460
Record name 2-Bromo-4-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-vinylpyridine

CAS RN

697300-78-0
Record name 2-Bromo-4-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Zhang, OA Pavlova, SI Chefer, AW Hall… - Journal of medicinal …, 2004 - ACS Publications
Potential positron emission tomography (PET) ligands with low picomolar affinity at the nicotinic acetylcholine receptor (nAChR) and with lipophilicity (log D) ranging from −1.6 to +1.5 …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
Y Zhang, AW Hall, AG Horti - Journal of Labelled Compounds …, 2004 - Wiley Online Library
… Compound 211 (467mg, 1.10mmol) and 2bromo-4-vinylpyridine, 515 (202mg, 1.10mmol) were dissolved in anhydrous acetonitrile (5 ml). 1,2,2,6,6-pentamethylpiperidine (343 mg, 2.21 …
DJ Monk - 2003 - search.proquest.com
Subsurface contamination by technetium (Tc) is of particular concern in the monitoring, characterization, and remediation of underground nuclear waste storage tanks, processing areas…

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